7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

PNMT inhibitor selectivity alpha-2 adrenoceptor off-target epinephrine biosynthesis modulation

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9; molecular formula C10H9BrF3N; MW 280.08 g/mol) is a chiral, 3,7-disubstituted tetrahydroisoquinoline (THIQ) that belongs to the class of phenylethanolamine N-methyltransferase (PNMT) inhibitors. The compound features a bromine atom at the 7-position and an electron-withdrawing trifluoromethyl (CF3) group at the 3-position, a combination that simultaneously modulates target potency, alpha-2 adrenoceptor selectivity, and lipophilicity.

Molecular Formula C10H9BrF3N
Molecular Weight 280.08 g/mol
CAS No. 223916-04-9
Cat. No. B1243361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS223916-04-9
Synonyms3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H9BrF3N
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2
InChIKeyPEEKNBLYJJEHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9): Structural Identity & Pharmacological Class


7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9; molecular formula C10H9BrF3N; MW 280.08 g/mol) is a chiral, 3,7-disubstituted tetrahydroisoquinoline (THIQ) that belongs to the class of phenylethanolamine N-methyltransferase (PNMT) inhibitors. The compound features a bromine atom at the 7-position and an electron-withdrawing trifluoromethyl (CF3) group at the 3-position, a combination that simultaneously modulates target potency, alpha-2 adrenoceptor selectivity, and lipophilicity [1][2]. In the seminal structure-activity relationship (SAR) study by Grunewald et al., this compound (designated compound 16) was identified as one of the most selective PNMT inhibitors reported, achieving a selectivity ratio (alpha-2 Ki / PNMT Ki) exceeding 1,900 [1].

Why 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted by Generic THIQ Analogs: The Selectivity-Lipophilicity-Potency Triad


Tetrahydroisoquinoline-based PNMT inhibitors are not functionally interchangeable because small structural changes at the 3- and 7-positions produce drastic, quantitatively divergent effects on PNMT inhibitory potency, alpha-2 adrenoceptor affinity, and hence the critical selectivity window [1][2]. For example, replacing the 3-CF3 group with a 3-methyl group largely abolishes selectivity (alpha-2 Ki / PNMT Ki collapses from >1,900 to single-digit values), while removing the 3-substituent entirely yields high PNMT potency but unacceptable alpha-2 affinity [3][4]. Conversely, swapping the 7-bromo for a 7-nitro group in the 3-CF3 series reduces PNMT Ki approximately 4-fold (from 0.52 µM to ~2.0 µM) and drops selectivity from >1,900 to ~1.5 [1][5]. The 3-CF3-7-Br combination thus occupies a unique position in the THIQ SAR landscape, delivering simultaneously near-micromolar PNMT potency and near-absence of alpha-2 affinity—a profile that no other 3,7-substitution pattern in the published series replicates [1].

Quantitative Differentiation of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Head-to-Head Selectivity, Potency, and Lipophilicity Data vs. Closest Analogs


PNMT Selectivity Over Alpha-2 Adrenoceptor: >1,900-Fold Selectivity Ratio vs. 3-Methyl and 3-Unsubstituted Analogs

In the 1999 Grunewald et al. study, 7-bromo-3-trifluoromethyl-THIQ (compound 16) achieved a selectivity ratio (alpha-2 Ki / PNMT Ki) exceeding 1,900, making it one of the most selective PNMT inhibitors reported in the THIQ class [1]. By contrast, the 3-methyl analog 7-bromo-3-methyl-THIQ—representative of the highly potent but nonselective 3-methyl-THIQ series—exhibits strong alpha-2 affinity and a selectivity ratio in the single-digit range [2]. The 3-unsubstituted comparator 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) displays PNMT Ki values of 56–290 nM but also binds alpha-2 adrenoceptors with Ki = 1,310 nM, yielding a selectivity ratio of only ~4.5–23 [3]. The >1,900-fold selectivity of the target compound represents an improvement of approximately two to three orders of magnitude over these closely related analogs lacking the 3-CF3 group [1][3].

PNMT inhibitor selectivity alpha-2 adrenoceptor off-target epinephrine biosynthesis modulation

PNMT Inhibitory Potency: 0.52 µM Ki Retained Despite 3-CF3-Induced Potency Attenuation—Outperforming Other 3-CF3-7-Substituted Analogs

Introduction of a 3-CF3 group into the THIQ scaffold generally reduces PNMT inhibitory potency compared to 3-methyl or 3-unsubstituted analogs, due to the electron-withdrawing effect that lowers the pKa of the THIQ amine and imposes steric bulk at the active site [1][2]. Within the 3-CF3-7-substituted series, however, the 7-bromo derivative (compound 16) displays the highest PNMT affinity with Ki = 0.52 µM (520 nM; bovine PNMT) [1]. The 7-nitro analog (compound 15) shows approximately 4-fold weaker PNMT inhibition with Ki = 2.0 µM (bovine PNMT) [3], and the 7-amino analog (compound 14) has a selectivity ratio of only 700 (specific Ki values not fully reported but positioned as less potent than compound 16) [1]. This within-series advantage is attributed to the lipophilic character of the 7-bromo substituent, which BRENDA-curated class-level data indicate enhances PNMT inhibitory potency relative to hydrophilic 7-substituents [4].

PNMT Ki structure-activity relationship enzyme inhibition potency

Alpha-2A Adrenoceptor Affinity: Ki = 4.35 µM—Approaching the Detection Limit of the Assay and Contrasting Sharply with 3-Unsubstituted Analogs

The target compound displays extremely low affinity for the human alpha-2A adrenoceptor, with Ki = 4.35 µM (4,350 nM) measured in CHO cells using [3H]RX-821002 as radioligand [1]. This value approaches the practical upper limit of the binding assay and is functionally negligible. In contrast, 7-bromo-1,2,3,4-tetrahydroisoquinoline (lacking the 3-CF3 group) binds the rat alpha-2 adrenoceptor with Ki = 1.31 µM (1,310 nM)—approximately 3.3-fold higher affinity [2]. The mechanistic basis for this difference has been established: the 3-CF3 group creates steric bulk intolerance at the alpha-2 adrenoceptor and simultaneously lowers the pKa of the THIQ secondary amine, both of which disfavor alpha-2 binding [3][4].

alpha-2A adrenoceptor binding off-target profiling functional selectivity

Enantiomer-Dependent Potency Differential: R-Enantiomer Approximately 4-Fold More Potent than S-Enantiomer (Class-Level Inference for 3-CF3-THIQs)

BRENDA-curated literature data for the 3-trifluoromethyl-THIQ class establish that the R-enantiomers of the most potent racemates are approximately 4-fold more potent as PNMT inhibitors than their corresponding S-enantiomers [1]. This class-level inference applies to 3-CF3-7-substituted THIQs and is consistent with the chiral nature of the PNMT active site. The target compound (CAS 223916-04-9) is typically supplied as the racemate; however, for applications requiring maximal PNMT inhibitory potency per unit mass, procurement of the enantiopure (R)-enantiomer can yield an estimated ~4-fold increase in apparent potency relative to the racemate (assuming the R-enantiomer contributes the majority of the activity). The enantiomeric potency differential also impacts interpretation of cross-study data when comparing racemic vs. enantiopure THIQ analogs [1][2].

enantioselective pharmacology chiral resolution stereochemistry-activity relationship

Lipophilicity-Driven Blood-Brain Barrier Penetration Potential: 3-CF3-7-Br Combination Proposed as Sufficiently Lipophilic for CNS Access

The 1999 Grunewald publication explicitly identifies compounds 14 and 16 (the 7-NH2-3-CF3 and 7-Br-3-CF3 derivatives, respectively) as 'quite lipophilic due to the 3-trifluoromethyl moiety' and proposes they 'represent promising new leads for the development of new highly selective inhibitors of PNMT, which should be sufficiently lipophilic to penetrate the blood-brain barrier' [1]. This predicted CNS penetrability is a direct consequence of the combined lipophilic contributions of the 3-CF3 group and the 7-bromo substituent. While experimental logP or logD values for this specific compound are not publicly reported, the qualitative assessment by the original investigators—based on the physicochemical properties conferred by the halogen and trifluoromethyl groups—provides class-level justification for CNS-targeted applications [1][2].

blood-brain barrier penetration lipophilicity CNS drug design

Synthetic Tractability and Halogen-Derivatization Versatility: 7-Bromo as a Handle for Downstream Functionalization via Cross-Coupling Chemistry

The 7-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), enabling further diversification of the 3-CF3-THIQ scaffold without altering the selectivity-conferring 3-trifluoromethyl group [1]. This property distinguishes the 7-Br derivative from its 7-NO2, 7-NH2, and 7-H counterparts, which either require additional synthetic steps for further elaboration or lack a functionalizable position entirely. Patent literature discloses aryl, heteroaryl, and heterocycle substitutions at the 7-position of tetrahydroisoquinolines for therapeutic applications, suggesting broad utility of the 7-bromo intermediate as a key building block [2]. The commercial availability of 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline at >97% purity (e.g., CAS 223916-04-9, catalog no. CM260913, purity 97%) from multiple suppliers supports its use as a reliable starting material for library synthesis .

synthetic intermediate cross-coupling medicinal chemistry diversification

Optimal Application Scenarios for 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


Selective Pharmacological Knockdown of PNMT in CNS Functional Studies Requiring Minimal Alpha-2 Adrenoceptor Confound

The >1,900-fold selectivity ratio (alpha-2 Ki / PNMT Ki) directly supports use of this compound as a pharmacological tool to inhibit epinephrine biosynthesis in brain tissue without triggering cardiovascular or sedative side effects mediated by alpha-2 adrenoceptors [1]. This scenario is contraindicated for 7-bromo-1,2,3,4-tetrahydroisoquinoline (selectivity ratio ~4.5–23) or 3-methyl-7-bromo-THIQ analogs (selectivity ratio in single digits), which would produce significant alpha-2 engagement at PNMT-inhibitory concentrations [2][3].

Medicinal Chemistry Starting Point for CNS-Penetrant, Selective PNMT Inhibitor Optimization via 7-Position Diversification

The combination of established PNMT selectivity, predicted blood-brain barrier penetration (attributed to the lipophilic 3-CF3 and 7-Br substituents), and a synthetic handle at the 7-position makes this compound an ideal core scaffold for library synthesis [1]. Researchers can employ Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling to generate diverse 7-aryl, 7-amino, or 7-alkynyl analogs while preserving the selectivity-conferring 3-CF3 group .

Enantioselective PNMT Inhibition Studies Requiring Single-Enantiomer (R)-Configured Material

Based on class-level evidence that the R-enantiomers of 3-CF3-THIQs are approximately 4-fold more potent at PNMT than the corresponding S-enantiomers, the procurement of enantiopure (R)-7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (via chiral chromatography or asymmetric synthesis) can yield an estimated 2- to 4-fold improvement in apparent PNMT potency relative to the racemate [4]. This is particularly relevant for in vivo dosing studies where minimizing compound mass while maximizing target engagement is critical.

Comparative SAR Studies of 3-Position Substituent Effects on PNMT Selectivity Using a Constant 7-Bromo Baseline

The well-characterized selectivity and potency profile of 7-bromo-3-trifluoromethyl-THIQ establishes it as a benchmark for systematic comparison of 3-position modifications (e.g., 3-CH3, 3-CH2F, 3-CHF2, 3-H). By holding the 7-bromo substituent constant, researchers can isolate the contribution of the 3-substituent to the selectivity window, leveraging the extensive published data for the 3-CF3 analog as a reference point [1][2][3].

Quote Request

Request a Quote for 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.